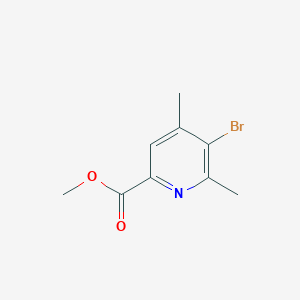![molecular formula C15H21NO3S B13662420 Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of N-(2-thiopheneethyl) methyleneamine in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent, acid concentration, reaction time, and temperature, are optimized to achieve high yields and purity. The optimal conditions include using 30% anhydrous ethanol hydrogen chloride solution as the acid, ethanol as the solvent, a reaction time of 3-5 hours, and a temperature of 50-60°C .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Arctom provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . These compounds share a similar core structure but differ in their substituents and functional groups, which contribute to their unique properties and applications. The presence of the pivaloyl group in this compound distinguishes it from other derivatives and may influence its biological activity and chemical reactivity.
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- Clopidogrel intermediates
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Eigenschaften
Molekularformel |
C15H21NO3S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
UCJWMJXPUQXGHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)










